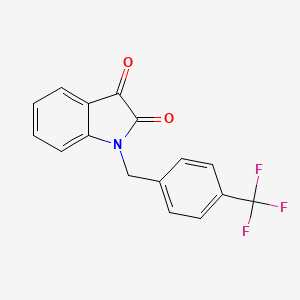

1-(4-Trifluoromethylbenzyl)isatin

描述

The compound 1-(4-Trifluoromethylbenzyl)isatin represents a confluence of strategic chemical motifs, each chosen to impart desirable properties to the parent molecule. Its study is driven by the potential to create new compounds with tailored biological activities.

Isatin (B1672199), or 1H-indole-2,3-dione, is a heterocyclic compound that has garnered significant attention in medicinal chemistry, often being referred to as a "privileged scaffold". researchgate.netscispace.comnih.gov This designation stems from its ability to interact with a wide array of biological targets, including various enzymes and receptors. researchgate.netscispace.com The isatin nucleus is a versatile starting point for the synthesis of a multitude of pharmacologically active molecules. researchgate.net

The inherent biological activities of isatin derivatives are extensive and well-documented, encompassing anticancer, anticonvulsant, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. researchgate.netnih.govnih.gov The presence of a ketone and a γ-lactam moiety within its structure allows for a diverse range of chemical modifications, further enhancing its appeal as a foundational unit in drug discovery. wikipedia.org This versatility has led to the development of numerous isatin-based compounds, some of which have progressed to clinical use. nih.gov

The isatin molecule possesses several sites for chemical modification, with the nitrogen atom at position 1 (N-1) being a primary target for substitution. researchgate.net N-substitution is a key strategy employed by medicinal chemists to modulate the physicochemical and pharmacological properties of isatin derivatives. Altering the substituent at this position can significantly influence the compound's lipophilicity, solubility, and steric profile, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets.

Research has shown that the introduction of various groups at the N-1 position can lead to a diverse range of biological outcomes. For instance, N-alkylation and the introduction of N-Mannich bases have been shown to enhance antibacterial activity. researchgate.net Furthermore, the addition of a benzyl (B1604629) group at the N-1 position has been explored in the development of various biologically active compounds. researchgate.net

The benzyl group, a benzene (B151609) ring attached to a CH2 group, is a common substituent in medicinal chemistry. The strategic placement of a trifluoromethyl (CF3) group on this benzyl moiety, specifically at the 4-position, is a deliberate design choice aimed at enhancing the parent molecule's properties.

The trifluoromethyl group is a strong electron-withdrawing group and is highly lipophilic. Its incorporation into a molecule can significantly alter its electronic environment and increase its metabolic stability by blocking potential sites of oxidation. This modification often leads to improved pharmacokinetic profiles and enhanced biological activity. The presence of fluorine atoms can also facilitate stronger interactions with biological targets through hydrogen bonding and other non-covalent interactions. The use of fluorinated motifs is a common strategy in drug design, with a significant percentage of new drugs containing at least one fluorine atom. nih.gov

Detailed Research Findings

While specific research data for this compound is not extensively published, the following tables present representative findings for closely related isatin derivatives, illustrating the types of data generated in such research.

Anticancer Activity of Representative Isatin Derivatives

| Compound | Cancer Cell Line | Activity Metric (IC50 in µM) | Reference |

|---|---|---|---|

| 3-{2-[4-(benzyloxy)phenyl]-2-oxoethyl}-3-hydroxy-1-phenethylindolin-2-one | SNU-398 (Hepatocellular Carcinoma) | 6.69 | bohrium.com |

| Isatin-triazole hydrazone derivative | Breast and Hepatocellular Cancer | Potent Inhibition | nih.gov |

| 5-Sulphamoyl isatin Schiff base (Ve) | Ehrlich Ascites Carcinoma (in vivo) | Significant antitumor activity | |

| Fluorinated 1-benzylisatin (ortho-fluoro) | Various tumor cell lines | Moderate activity | nih.gov |

Anticonvulsant Activity of Representative Isatin Derivatives

| Compound | Seizure Model | Protective Activity | Reference |

|---|---|---|---|

| N-methyl-5-bromo-3-(p-chlorophenylimino)isatin | Maximal Electroshock (MES) & Subcutaneous Metrazole (ScMet) | Active | srce.hr |

| 1-(morpholinomethyl)-3-substituted isatin derivative (6f) | MES | Protection at 30 mg/kg | researchgate.net |

| Isatin-3-[N2-(2-benzalaminothiazol-4-yl)] hydrazone (Ib) | MES & Pentylenetetrazole (PTZ) | Significant reduction in seizures | sciepub.com |

| 4-(2-oxoindolin-3-ylideneamino)-N-(2-methoxyphenyl)benzamide (4j) | MES & PTZ | Potent anti-seizure activity | nih.gov |

属性

分子式 |

C16H10F3NO2 |

|---|---|

分子量 |

305.25 g/mol |

IUPAC 名称 |

1-[[4-(trifluoromethyl)phenyl]methyl]indole-2,3-dione |

InChI |

InChI=1S/C16H10F3NO2/c17-16(18,19)11-7-5-10(6-8-11)9-20-13-4-2-1-3-12(13)14(21)15(20)22/h1-8H,9H2 |

InChI 键 |

OPPBIMDPCPZQQL-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)C(F)(F)F |

产品来源 |

United States |

Synthetic Methodologies for 1 4 Trifluoromethylbenzyl Isatin and Analogous Structures

Established Protocols for N-Alkylation of the Isatin (B1672199) Nucleus

The direct N-alkylation of isatin is a fundamental and widely employed method for the synthesis of N-substituted derivatives, including 1-(4-trifluoromethylbenzyl)isatin. nih.gov This approach maintains the inherent reactivity of the isatin core, which is crucial for subsequent chemical modifications. nih.gov

Base-Promoted Alkylation Techniques

The N-alkylation of isatin typically proceeds via the generation of the isatin anion, which then acts as a nucleophile, attacking an appropriate alkylating agent. nih.gov Various bases and solvent systems have been utilized to facilitate this reaction. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) in solvents like N,N-dimethylformamide (DMF). nih.govmdpi.comnih.gov

For the synthesis of this compound, isatin is treated with a base such as K₂CO₃ in DMF, followed by the addition of 4-(trifluoromethyl)benzyl bromide. nih.gov The use of potassium iodide can promote the reaction. mdpi.com The general reaction is outlined below:

Isatin + Base (e.g., K₂CO₃) + 4-(Trifluoromethyl)benzyl halide → this compound

The choice of base and solvent can significantly influence the reaction's efficiency and yield. For instance, strong bases like NaH are effective but require careful handling, while milder bases like K₂CO₃ are often preferred for their ease of use. mdpi.comnih.gov The reaction conditions, such as temperature and reaction time, are also critical parameters that need to be optimized for achieving high yields.

| Base | Typical Solvent | General Reaction Conditions | Reported Yields | Reference |

|---|---|---|---|---|

| Sodium Hydride (NaH) | DMF | 25–80 °C | Variable | mdpi.com |

| Potassium Carbonate (K₂CO₃) | DMF | Room temperature to 80 °C, 5–24 h | 25–93% | mdpi.com |

| Cesium Carbonate (Cs₂CO₃) | DMF or NMP | Optimized for microwave synthesis | Moderate to high | nih.gov |

Microwave-Assisted Synthetic Approaches

To enhance reaction rates and improve yields, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the N-alkylation of isatin. nih.govmdpi.com This technique often leads to dramatically reduced reaction times, from hours to just a few minutes, and can result in cleaner reactions with easier work-up procedures. nih.govnih.gov

In a typical microwave-assisted procedure, isatin, an alkyl halide, and a base such as K₂CO₃ or Cs₂CO₃ are irradiated in a suitable solvent like DMF or N-methyl-2-pyrrolidinone (NMP). nih.govmdpi.com The use of microwave irradiation has been shown to be particularly advantageous, offering significant improvements over conventional heating methods. nih.gov For example, the synthesis of N-cinnamylisatin was achieved in high yield in just two minutes under microwave irradiation, whereas the same reaction required four hours using conventional heating. nih.gov

| Alkyl Halide | Base/Solvent | Power/Time | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl chloroacetate | K₂CO₃/DMF | Low power, few minutes | Moderate to high | nih.gov |

| Cinnamyl chloride | K₂CO₃/DMF | Medium power, 2 min | High | nih.gov |

| Phenacyl bromide | Cs₂CO₃/NMP | Medium power, few minutes | Acceptable | mdpi.com |

Advanced Synthetic Strategies for Complex this compound Derivatives

Beyond simple N-alkylation, more sophisticated synthetic methods have been developed to generate complex derivatives of this compound, incorporating diverse heterocyclic systems and functionalities.

Click Chemistry for Triazole-Fused Isatin Scaffolds

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a go-to method for constructing 1,2,3-triazole rings. tandfonline.comorganic-chemistry.org This reaction is highly efficient and regioselective, providing exclusively 1,4-disubstituted triazoles. organic-chemistry.org By incorporating a triazole moiety, two distinct pharmacophores can be linked, potentially leading to compounds with enhanced biological activities. tandfonline.com

To synthesize triazole-fused isatin scaffolds, a common strategy involves the N-propargylation of isatin, followed by a CuAAC reaction with an organic azide. Alternatively, an azido-functionalized isatin can be reacted with a terminal alkyne. tandfonline.com For instance, N-propargylated isatin can undergo a click reaction with various azides to generate novel isatin-1,2,3-triazole hybrids. tandfonline.com This methodology allows for the introduction of a wide range of substituents on the triazole ring, facilitating the exploration of structure-activity relationships.

Multicomponent Reactions for Diverse Isatin Hybrid Formations

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. uc.pt Isatin is an excellent substrate for MCRs due to the reactivity of its C-3 carbonyl group. uc.ptuevora.pt These reactions provide efficient access to a vast chemical space of isatin-based hybrids, including spirooxindoles and other complex heterocyclic systems. uc.pt

One prominent example is the 1,3-dipolar cycloaddition reaction. uevora.pt Azomethine ylides, generated in situ from the condensation of an isatin derivative (such as this compound) and an amino acid, can react with various dipolarophiles to afford spiro-pyrrolidinyl oxindoles. uevora.pt The diversity of the final products can be readily achieved by varying the isatin, amino acid, and dipolarophile components.

Derivatization of the C-3 Carbonyl Group of Isatin

The C-3 carbonyl group of the isatin core is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives. nih.gov Common transformations include condensation reactions to form Schiff bases and Knoevenagel condensations. uobaghdad.edu.iqnih.gov

For example, this compound can be reacted with various primary amines to yield the corresponding 3-imino derivatives. nih.gov These Schiff bases can serve as intermediates for the synthesis of more complex heterocyclic systems.

Another important reaction is the aldol (B89426) condensation of the C-3 carbonyl group with active methylene (B1212753) compounds. nih.gov For instance, the reaction of isatin with acetophenones in the presence of a base can lead to the formation of 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-ones, which can be further dehydrated to form chalcone-like structures. nih.gov These reactions significantly expand the structural diversity of compounds that can be derived from the this compound scaffold.

Functionalization at Other Positions of the Isatin Aromatic Ring (C-4, C-5, C-6, C-7)

The introduction of substituents onto the benzene (B151609) ring of the isatin scaffold is a critical strategy for modifying its chemical properties and biological activity. While the synthesis of such derivatives often starts from already substituted anilines, direct functionalization of the pre-formed isatin ring through electrophilic aromatic substitution (EAS) is a viable and important alternative. The reactivity of the isatin ring is influenced by the deactivating nature of the α-ketoamide moiety, which generally directs incoming electrophiles to the C-5 and C-7 positions. However, substitution at C-4 and C-6 can also be achieved, sometimes leading to mixtures of isomers, particularly when the starting material is a meta-substituted aniline (B41778) derivative. wikipedia.orgmasterorganicchemistry.com The N-1 substituent, such as the 4-trifluoromethylbenzyl group, can also influence the reactivity and regioselectivity of these reactions.

Halogenation

Halogenation is a common method to introduce fluorine, chlorine, bromine, or iodine onto the isatin aromatic ring. These reactions typically proceed via electrophilic aromatic substitution and often require a Lewis acid catalyst for less reactive halogens like chlorine and bromine. nih.govyoutube.com The position of halogenation is highly dependent on the reaction conditions and the substituents already present on the isatin ring.

Research has shown that direct halogenation of isatin often leads to substitution at the C-5 position. For instance, 5-halogenated isatins are frequently synthesized and used as intermediates in the development of various biologically active compounds. nih.gov SAR (Structure-Activity Relationship) studies have revealed that 5-halogenation can significantly enhance the anti-bacterial and anti-cancer activities of isatin derivatives. nih.gov While C-5 is the most common site, substitution at other positions has also been reported. For example, 4-chloroisatin, 4-bromoisatin, and even 4,7-dichloroisatin (B105665) have been utilized in asymmetric aldol reactions, indicating their accessibility. researchgate.net

Table 1: Examples of Halogenation on the Isatin Aromatic Ring

| Isatin Derivative | Reagent(s) | Position of Halogenation | Product | Reference(s) |

| Isatin | N-Bromosuccinimide (NBS) | 5 | 5-Bromoisatin | nih.gov |

| Isatin | N-Chlorosuccinimide (NCS) | 5 | 5-Chloroisatin | nih.gov |

| Isatin | Selectfluor | 5 | 5-Fluoroisatin | Not specified |

| 3-Fluoroaniline (precursor) | Sandmeyer route | 6 | 6-Fluoroisatin | masterorganicchemistry.com |

| 3-Chloroaniline (precursor) | Sandmeyer route | 4 and 6 | 4-Chloroisatin & 6-Chloroisatin | masterorganicchemistry.com |

| 3-Bromoaniline (precursor) | Sandmeyer route | 4 and 6 | 4-Bromoisatin & 6-Bromoisatin | masterorganicchemistry.com |

Nitration

The nitration of the isatin ring is a classic electrophilic aromatic substitution that typically introduces a nitro group at the C-5 position. This is due to the directing effect of the electron-withdrawing carbonyl groups. The most common reagent for this transformation is a mixture of concentrated nitric acid and sulfuric acid (sulfonitric mixture). nih.govnih.govpressbooks.pub Careful control of the reaction temperature is crucial, as higher temperatures can lead to the formation of multiple nitrated products. nih.gov The resulting 5-nitroisatin (B147319) is a valuable precursor for the synthesis of various derivatives, as the nitro group can be readily reduced to an amino group, allowing for further functionalization.

Table 2: Examples of Nitration on the Isatin Aromatic Ring

| Isatin Derivative | Reagent(s) | Position of Nitration | Product | Conditions | Reference(s) |

| Isatin | HNO₃ / H₂SO₄ | 5 | 5-Nitroisatin | Precise temperature control needed | nih.gov |

| Isatin | KNO₃ / H₂SO₄ | 5 | 5-Nitroisatin | 0 to 5 °C for 1 hour | nih.gov |

Sulfonation

Aromatic sulfonation involves the introduction of a sulfonic acid group (–SO₃H) onto the aromatic ring. wikipedia.orgnih.gov This reaction is typically carried out using concentrated sulfuric acid or fuming sulfuric acid (oleum) and is known to be reversible. wikipedia.orgnih.gov The sulfonic acid group is strongly electron-withdrawing and can be used as a directing group or a protecting group in multi-step syntheses. wikipedia.org While general methods for aromatic sulfonation are well-established, specific examples detailing the direct sulfonation of the this compound aromatic ring are not extensively documented in the provided literature. The deactivating nature of the isatin core, further compounded by the trifluoromethylbenzyl group, may require harsh reaction conditions.

Friedel-Crafts Reactions

Friedel-Crafts reactions, which include alkylation and acylation, are fundamental for forming carbon-carbon bonds on aromatic rings. nih.govlibretexts.org However, these reactions are generally less effective on strongly deactivated aromatic rings, such as isatin. The electron-withdrawing character of the isatin nucleus poses a significant challenge for traditional Friedel-Crafts chemistry.

Most reported Friedel-Crafts reactions involving isatin occur at the electron-rich C-3 carbonyl position, leading to 3-substituted-3-hydroxy-2-oxindoles, rather than on the aromatic ring. nih.gov There is a lack of specific examples in the provided search results detailing the direct Friedel-Crafts alkylation or acylation on the C-4, C-5, C-6, or C-7 positions of the this compound ring system. Overcoming the deactivation of the ring would likely require highly reactive alkylating or acylating agents and potent catalysts.

Molecular Mechanisms and Preclinical Biological Activities of 1 4 Trifluoromethylbenzyl Isatin Analogs

Enzyme Inhibitory Profiles

The biological activity of 1-(4-trifluoromethylbenzyl)isatin analogs is often attributed to their ability to inhibit specific enzymes. The following subsections explore the inhibitory profiles of these compounds against a range of clinically relevant enzymes.

Inhibition of SARS-CoV-2 3-Chymotrypsin-Like Protease (3CLpro)

The 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for the development of antiviral therapeutics. N-substituted isatin (B1672199) derivatives have been identified as potent inhibitors of this enzyme. In a notable study, a series of 1,2,3-triazole isatin derivatives were synthesized and screened for their inhibitory activity against SARS-CoV-2 3CLpro. Among the synthesized compounds, an analog featuring a 2-fluoro-4-(trifluoromethyl)benzyl group, a close structural relative of the this compound scaffold, demonstrated significant potency.

Specifically, the compound designated as D1N52 , which bears a 2-fluoro-4-(trifluoromethyl)benzyl moiety, exhibited an IC50 value of 0.53 ± 0.21 μM against SARS-CoV-2 3CLpro. This inhibitory activity was comparable to the lead compound in the study, L-26 , which had an IC50 of 0.30 ± 0.14 μM. nih.gov These findings underscore the potential of isatin analogs with a trifluoromethylbenzyl substituent to act as effective inhibitors of this key viral enzyme.

| Compound | Substituent at N-1 | IC50 (μM) against SARS-CoV-2 3CLpro |

| D1N52 | 2-fluoro-4-(trifluoromethyl)benzyl | 0.53 ± 0.21 |

| L-26 (lead compound) | Not specified in detail | 0.30 ± 0.14 |

Aldose Reductase (ALR2) Inhibitory Mechanisms

Aldose reductase (ALR2) is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications. Isatin derivatives have been investigated as potential ALR2 inhibitors. Research in this area has highlighted the importance of specific structural features for potent inhibition. For instance, the presence of an acetic acid group at the N1 position and a styryl side chain at the C5 position of the isatin ring have been shown to be crucial for high inhibitory activity.

| Isatin Analog | Key Structural Features | IC50 (μM) against ALR2 |

| (E)-2-(5-(4-methoxystyryl)-2,3-dioxoindolin-1-yl) acetic acid | N1-acetic acid, C5-styryl group | 0.015 |

| Methyl-2-(5'-(4-trifluoromethylphenyl)-2'-oxospiro[ nih.govnih.govdioxolane-2,3'-indolin]-1'-yl)acetate | N1-acetate, C5'-trifluoromethylphenyl (spiro) | Data not available |

Monoamine Oxidase (MAO) Isozyme Selectivity and Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. nih.gov Inhibition of MAO is a therapeutic strategy for neurological disorders like Parkinson's disease and depression. Isatin itself is a known reversible inhibitor of both MAO-A and MAO-B. nih.gov

While direct inhibitory data for this compound against MAO is not available in the reviewed literature, the 4-(trifluoromethyl)benzyl moiety has been incorporated into other molecular scaffolds to create potent MAO inhibitors. For example, (4-((4-(Trifluoromethyl)benzyl)oxy)phenyl)methanaminium chloride was identified as a potent MAO-B inhibitor with an IC50 value of 0.009 µM. nih.gov Furthermore, a study on multifunctional neuroprotective agents synthesized isatin sulfonamide derivatives with fluorobenzyl moieties. The compounds without a propargylamine (B41283) moiety at the N-position showed better MAO-B inhibition (IC50: 5–8 μM) and MAO-A inhibition (IC50: 4–22 μM). rsc.org These results indicate that the trifluoromethylbenzyl group is a favorable substituent for MAO inhibition and that N-substituted isatin analogs hold promise in this area.

| Compound | Scaffold | Target | IC50 |

| (4-((4-(Trifluoromethyl)benzyl)oxy)phenyl)methanaminium chloride | Phenylmethanaminium | MAO-B | 0.009 µM |

| Isatin sulfonamide analogs (without N-propargylamine) | Isatin sulfonamide | MAO-B | 5–8 µM |

| Isatin sulfonamide analogs (without N-propargylamine) | Isatin sulfonamide | MAO-A | 4–22 µM |

Investigation of Other Specific Enzyme Targets

The versatility of the isatin scaffold has led to the investigation of its analogs against a variety of other enzyme targets. One such area of interest is the inhibition of caspases, a family of proteases that play a central role in apoptosis (programmed cell death). Dysregulation of apoptosis is implicated in various diseases, including cancer and neurodegenerative disorders.

Isatin sulfonamide analogs have been identified as potent inhibitors of the executioner caspases, caspase-3 and caspase-7. A study on these analogs, which included compounds with an N-benzyl group, demonstrated their inhibitory potential. For example, a series of novel isatin-sulphonamide derivatives were evaluated, with the most active compound against caspase-3, 20d (a 4-chloro phenylacetamide derivative), exhibiting an IC50 value of 2.33 μM. nih.gov Another study synthesized a small library of isatins modified with fluorinated aromatic groups and identified a lead compound with subnanomolar affinity for caspase-3. ebi.ac.uk These findings suggest that this compound analogs could also be effective caspase inhibitors.

| Isatin Analog | Target Enzyme | IC50 |

| 20d (4-chloro phenylacetamide derivative) | Caspase-3 | 2.33 µM |

| Isatin-sulphonamide derivatives | Caspase-3 and -7 | 2.33–116.91 µM |

Cellular Responses and Mechanistic Pathways in Preclinical Models

The substitution of a benzyl (B1604629) group at the N-1 position of the isatin core, especially when functionalized with electron-withdrawing groups like trifluoromethyl, has been a strategy to develop potent cytotoxic agents. Research into these analogs reveals complex interactions with cellular machinery, leading to antiproliferative and other biological effects.

Analogs of this compound have demonstrated notable antiproliferative activity against various human cancer cell lines. Studies on a series of fluorinated 1-benzylisatins revealed that these compounds exhibit moderate to high cytotoxicity. nih.gov For instance, compounds with fluorine or chlorine substitutions on the benzyl ring showed significant activity against human cervical epithelioid carcinoma (M-HeLa) and human duodenal adenocarcinoma (HuTu-80) cell lines. nih.gov One compound, 1-(2-chlorobenzyl)isatin, was found to have a cytotoxic effect two times higher than the standard anticancer drug 5-fluorouracil (B62378) against the tested cell lines. nih.gov These fluorinated 1-benzylisatins also displayed low cytotoxicity against the healthy human lung fibroblast cell line WI38, suggesting a degree of selectivity for cancer cells. nih.gov

The antiproliferative potential of isatin-based compounds is a broad area of investigation, with many derivatives showing activity against leukemia, breast, colon, and lung cancer cell lines. researchgate.netnih.govresearchgate.net The specific substitution pattern on both the isatin core and the N-benzyl ring plays a crucial role in determining the potency and selectivity of these compounds. researchgate.net

Table 1: Cytotoxic Activity (IC₅₀, µM) of Selected Fluorinated 1-Benzylisatin Analogs

| Compound | M-HeLa | HuTu-80 | Chang liver (Normal) |

|---|---|---|---|

| 1-(2-Fluorobenzyl)isatin | 39.4 ± 3.1 | 49.3 ± 4.1 | >100 |

| 1-(2-Chlorobenzyl)isatin | 22.4 ± 2.0 | 29.8 ± 2.4 | 89.1 ± 7.1 |

| 1-(2,6-Difluorobenzyl)isatin | 37.2 ± 3.0 | 41.2 ± 3.5 | >100 |

| 5-Fluorouracil (Control) | 45.1 ± 3.6 | 50.2 ± 4.2 | 10.2 ± 0.8 |

Data sourced from a study on fluorinated isatins. nih.gov

A primary mechanism underlying the antiproliferative effects of 1-benzylisatin analogs is the induction of apoptosis, or programmed cell death. Research indicates that the cytotoxic action of these compounds is linked to the disruption of normal mitochondrial function. nih.gov Specifically, fluorinated 1-benzylisatins can provoke the dissipation of the mitochondrial membrane potential, which in turn stimulates the production and accumulation of reactive oxygen species (ROS). nih.gov This cascade of events triggers the intrinsic pathway of apoptosis. nih.gov

In addition to inducing apoptosis, isatin derivatives can interfere with the normal progression of the cell cycle. For example, certain isatin-based hybrids have been shown to arrest the cell cycle, preventing cancer cells from dividing and proliferating. rsc.org One study on an isatin-podophyllotoxin hybrid demonstrated that it could dose-dependently arrest A549 lung cancer cells in the S phase of the cell cycle. rsc.org Flow cytometry analysis is a common method used to observe these effects, where an increase in the cell population in a specific phase (e.g., G0/G1, S, or G2/M) indicates cell cycle arrest. researchgate.netmdpi.com The ability of these compounds to halt cell cycle progression and trigger apoptosis makes them promising candidates for anticancer drug development. nih.gov

DNA is a well-established target for many anticancer drugs, and isatin derivatives have been investigated for their ability to interact with this crucial macromolecule. nih.gov Small molecules can bind to DNA through noncovalent interactions, such as intercalation (inserting between base pairs) or groove binding. These interactions can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov

Studies on s-triazine-isatin hybrids, including an analog with a trifluoromethyl (CF₃) group, have provided insights into their DNA binding mechanisms. nih.gov Using UV-visible spectroscopy, researchers observed strong DNA-binding affinity for these compounds. The data suggested a groove-binding mode of interaction rather than intercalation. nih.gov Notably, the trifluoromethyl-substituted hybrid (compound 7f) exhibited the highest binding constant (Kb) among the series, indicating a particularly strong and spontaneous interaction with DNA. nih.gov This highlights the potential role of the trifluoromethyl group in enhancing the DNA binding affinity of isatin analogs.

Table 2: DNA Binding Parameters of a Trifluoromethyl-Substituted s-Triazine-Isatin Hybrid

| Compound | Binding Constant (Kb) (M-1) | Gibbs Free Energy (ΔG) (kJ mol-1) | Binding Mode |

|---|---|---|---|

| Isatin Hybrid (7f, R=3-CF₃) | 9.51 x 10⁵ | -34.1 | Groove Binding |

Data represents the interaction with salmon sperm DNA (SS-DNA). nih.gov

The cellular activities of this compound analogs are mediated through their influence on critical signaling pathways and the expression of key regulatory proteins. The tumor suppressor protein p53 is a central player in preventing cancer development, often called the "guardian of the genome." nih.gov In response to cellular stress, p53 can halt the cell cycle or induce apoptosis. One of its main regulators is Mdm2, an E3-ubiquitin ligase that targets p53 for degradation.

A novel class of isatin derivatives has been shown to activate p53 by interfering with the p53-Mdm2 interaction. nih.gov This inhibition prevents the degradation of p53, leading to its stabilization and the stimulation of its tumor-suppressing functions, selectively promoting p53-mediated cell death. nih.gov

Furthermore, the anticancer mechanism of some fluorinated 1-benzylisatins involves the generation of ROS. nih.gov ROS can act as signaling molecules that trigger various cellular responses, including stress pathways that lead to autophagy and apoptosis. Autophagy is a cellular self-degradation process that can have a dual role in cancer, either promoting survival or contributing to cell death. nih.gov The ability of isatin analogs to induce ROS and modulate pathways like p53 signaling demonstrates their multifaceted approach to inhibiting cancer cell growth.

While many natural and synthetic compounds are explored for their antioxidant properties to combat cellular damage, the anticancer mechanism of certain 1-benzylisatin analogs appears to be pro-oxidant in nature. Investigations have shown that some isatin derivatives possess antioxidant activity. researchgate.netnih.govbohrium.com For instance, isatin itself, isolated from the flowers of Couroupita guianensis, demonstrated free radical scavenging activity. nih.gov

However, in the context of the fluorinated 1-benzylisatins discussed for their anticancer effects, the opposite is observed. Their mechanism involves the induction of reactive oxygen species (ROS) within cancer cells. nih.gov This increase in oxidative stress is a key factor that leads to mitochondrial damage and subsequent apoptosis. This pro-oxidant activity within a cancer cell is a recognized strategy for chemotherapy, distinguishing it from the systemic antioxidant effects sought for disease prevention.

Preclinical Antimicrobial and Antiprotozoal Activities

The versatile isatin scaffold has also been utilized to develop agents against microbial pathogens. The introduction of specific substituents can confer potent antibacterial and antifungal properties to the isatin core. nih.govpnrjournal.comresearchgate.net

Research into fluorinated 1-benzylisatin derivatives has revealed their potential as antimicrobial agents. nih.gov Specifically, a water-soluble isatin-3-hydrazone derivative bearing a 3-trifluoromethylbenzyl substituent at the N-1 position (compound 7c) demonstrated the most potent bactericidal activity among the compounds tested in one study. nih.gov This suggests that the trifluoromethylbenzyl moiety is beneficial for antibacterial action. The study highlighted that this and other related hydrazones could be valuable leads for developing agents to combat plant diseases caused by bacterial and fungal pathogens. nih.gov The antibacterial activity of isatin derivatives is often more pronounced against Gram-positive bacteria compared to Gram-negative bacteria. nih.gov

Broad-Spectrum Antibacterial Activity and Underlying Mechanisms

Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention for their wide range of pharmacological properties, including notable antibacterial effects. nih.govnih.govnih.gov Research has demonstrated that modifications to the isatin scaffold, such as substitutions at the N-1, C-3, and C-5 positions, can significantly influence their antibacterial potency and spectrum. polyu.edu.hkpnrjournal.com The introduction of a trifluoromethyl group, a classic isostere of non-polar groups, into pharmacologically active molecules is a known strategy to enhance efficacy. nih.gov Specifically, analogs like this compound are part of a broader class of fluorinated isatins investigated for their biological activities. nih.gov

Studies on various isatin derivatives reveal activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, certain Schiff base derivatives of isatin have shown efficacy against Staphylococcus aureus and Escherichia coli. nih.govnih.gov The antibacterial potency of isatin analogs is often more pronounced against Gram-positive bacteria. nih.gov Some derivatives have demonstrated promising activity against multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA). polyu.edu.hknih.gov

The underlying mechanisms of antibacterial action for isatin derivatives are multifaceted. One identified target is the bacterial cell wall. nih.govnih.gov A rational structural modification approach has led to the development of isatin derivatives that target peptidoglycan glycosyltransferase (PGT), an essential enzyme in bacterial cell wall biosynthesis. polyu.edu.hk Docking studies have shown that these compounds can bind to the PGT active site, with substituents at the N-1, C-3, and C-5 positions interacting with key residues of the enzyme. polyu.edu.hk For example, a decyl group at the N-1 position can exhibit hydrophobic interactions, while a guanidine (B92328) group at the C-3 position can form multiple hydrogen bonds, strengthening the binding to the enzyme. polyu.edu.hk Other proposed mechanisms include the inhibition of bacterial cell fusion and effects on global cell functions. nih.govnih.gov

| Isatin Analog/Derivative | Bacterial Strain(s) | Reported Activity/Finding | Potential Mechanism/Target | Citation |

|---|---|---|---|---|

| Isatin Schiff Base Derivatives | Staphylococcus aureus, Escherichia coli | Compound 3c showed higher activity than amoxicillin (B794) against S. aureus at 16 µg/mL and against E. coli at 1 µg/mL. | Inhibition of bacterial cell wall; Inhibition of bacterial cell fusion. | nih.govnih.gov |

| N-1, C-3, C-5 Substituted Isatins | S. aureus, E. coli, Methicillin-resistant S. aureus (MRSA) | Compound 9 (with N-decyl, C-5 methyl, C-3 guanidine) showed a MIC of 3 µg/mL against S. aureus and E. coli. | Inhibition of Peptidoglycan Glycosyltransferase (PGT) (E. coli PBP 1b). | polyu.edu.hk |

| Isatin-1,2,4-triazole hybrids | Staphylococcus aureus, Bacillus subtilis | Hybrid 5g showed MIC values of 8 µg/mL against S. aureus and 16 µg/mL against B. subtilis. | Not specified. | nih.gov |

| Isatin-imine analogs | Various microbes | Compound 60d (with 2,5-dimethyl substituent) was the most potent against investigated microbes. | Not specified. | nih.gov |

Antifungal Efficacy in Research Models

In addition to antibacterial properties, isatin derivatives have demonstrated notable antifungal activity against a variety of pathogenic fungi. researchgate.netresearchgate.netijpcbs.com The core isatin structure is a versatile scaffold for developing new antifungal agents. nih.gov Research has shown that synthesized isatin derivatives can be active against fungal cultures such as Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, Fusarium solani, and Candida glabrata. researchgate.netresearchgate.net

The introduction of fluorine-containing substituents, such as a trifluoromethylbenzyl group, has been a key strategy in enhancing antifungal potency. nih.gov In one study, a series of fluorine-containing pyridinium (B92312) isatin hydrazones were evaluated for their antifungal activities. nih.gov Among these, a compound featuring a 3-trifluoromethylbenzyl substituent at the N-1 position of the 2-oxoindolin moiety demonstrated significant bactericidal activity, and related hydrazones also showed effects against phytopathogens of fungal origin. nih.gov This highlights the importance of the trifluoromethylbenzyl group in modulating the biological activity of the isatin core. Other studies have found that specific isatin derivatives can exhibit significant inhibition, with some compounds showing up to 90% inhibition against certain fungal strains like M. canis and A. flavus. researchgate.netresearchgate.net

| Isatin Analog/Derivative | Fungal Strain(s) | Reported Activity/Finding | Citation |

|---|---|---|---|

| Isatin Hydrazone (Compound 3a) | Microsporum canis, Trichophyton longifusus | Showed 90% inhibition against M. canis and 70% against T. longifusus. | researchgate.netresearchgate.net |

| Isatin Hydrazone (Compound 4b) | Aspergillus flavus | Displayed 90% inhibition against A. flavus. | researchgate.netresearchgate.net |

| 1-(3-Trifluoromethylbenzyl)isatin Hydrazone (Compound 7c) | Phytopathogens of fungal origin | Exhibited the highest antagonistic effect in the tested series. | nih.gov |

| General Isatin Derivatives | Candida albicans, Fusarium solani, Candida glabrata | Active against one or more of these pathogens with inhibition ranging from 10-90%. | researchgate.netresearchgate.net |

Antiprotozoal Activity against Specific Pathogens (e.g., Trichomonas vaginalis)

The isatin scaffold has also been explored for its potential against protozoan parasites. ijpcbs.com Trichomonas vaginalis, the causative agent of trichomoniasis, is a common non-viral sexually transmitted pathogen. nih.govjsczz.cn While metronidazole (B1676534) is the standard treatment, concerns about drug resistance necessitate the search for new therapeutic agents. jsczz.cnnih.gov

Research into the antiprotozoal activity of various chemical classes has identified compounds with efficacy against T. vaginalis. nih.gov While direct studies on this compound against T. vaginalis are not extensively detailed in the provided results, the broader family of isatin derivatives has been recognized for its antiprotozoal potential. ijpcbs.com The treatment of trichomoniasis relies almost exclusively on 5-nitroimidazole drugs, which are prodrugs that require intracellular reduction to become active. nih.gov The search for novel anti-T. vaginalis drugs involves identifying new molecular targets within the parasite. jsczz.cn Proteins such as adhesion proteins (e.g., TvAP65, TvAP33) and enzymes in essential biosynthetic pathways are being investigated as potential targets for new therapies. jsczz.cn The development of isatin-based compounds could offer a new avenue for antiprotozoal drug discovery, leveraging the established biological activity of the isatin core.

Systematic Identification of Novel Molecular Targets

A key aspect of developing isatin-based therapeutics is the systematic identification of their molecular targets. nih.govresearchgate.net Isatin and its analogs are known to interact with a wide array of biological targets, which accounts for their diverse pharmacological activities. nih.gov The "one drug-multiple targets" strategy is increasingly employed to discover therapies for complex diseases, and isatin-based compounds are well-suited for this approach. researchgate.net

Several molecular targets for isatin derivatives have been identified through various research methods, including enzymatic assays and molecular docking studies. polyu.edu.hknih.govacs.org These targets include:

Protein Kinases: These are crucial targets for developing novel anticancer agents. mdpi.com Isatin analogs like semaxanib (B50656) and sunitinib (B231) are known for their tyrosine kinase inhibitory properties. nih.gov

Aldehyde Dehydrogenases (ALDHs): ALDHs are a family of detoxification enzymes often overexpressed in cancers. nih.gov Isatin-based inhibitors have been designed to target multiple ALDH isoforms, such as ALDH1A1, ALDH3A1, and ALDH1A3. nih.govsemanticscholar.org

Monoamine Oxidase (MAO): Isatin itself is a known inhibitor of MAO, particularly MAO-B. nih.govacs.org Structure-activity relationship studies have explored how substitutions on the isatin ring affect MAO inhibitory activity and selectivity. acs.org

Proteases: Analogs of isatin have been found to be active against serine proteases, such as the SARS coronavirus 3CL protease. nih.gov

Tubulin: Some isatin analogs act as dual inhibitors of tubulin polymerization and the Akt pathway, crucial for cell division and signaling. nih.gov

Epigenetic Regulators: Novel N-1,2,3-triazole–isatin hybrids have been investigated for their effects on epigenetic targets. Putative targets identified include the histone acetyltransferase P-300 (EP300) and the acyl-protein thioesterase 2 (LYPLA2), both involved in epigenetic regulation. rsc.org

The identification of these targets often involves a combination of computational modeling to predict binding interactions and in vitro biological evaluations to confirm activity. polyu.edu.hkresearchgate.net This systematic approach allows for the rational design of new isatin derivatives with enhanced potency and selectivity for specific molecular targets. nih.gov

| Identified Molecular Target | Function/Role | Isatin Derivative Class | Citation |

|---|---|---|---|

| Aldehyde Dehydrogenases (ALDH1A1, ALDH3A1, etc.) | Detoxification, cancer stemness | Isatin/Indazole pharmacophores | nih.govsemanticscholar.org |

| Peptidoglycan Glycosyltransferase (PGT) | Bacterial cell wall synthesis | N-1, C-3, C-5 Substituted Isatins | polyu.edu.hk |

| Monoamine Oxidase (MAO-A, MAO-B) | Neurotransmitter metabolism | Isatin and various derivatives | nih.govacs.org |

| Protein Kinases (e.g., Tyrosine Kinases) | Cell signaling, proliferation | Isatin analogs (e.g., Sunitinib) | mdpi.comnih.gov |

| Histone Acetyltransferase P-300 (EP300) | Epigenetic regulation | N-1,2,3-triazole–isatin hybrids | rsc.org |

| Acyl-protein Thioesterase 2 (LYPLA2) | Epigenetic regulation | N-1,2,3-triazole–isatin hybrids | rsc.org |

| Tubulin | Cytoskeleton formation, cell division | Isatin analogs | nih.gov |

| Serine Proteases (e.g., SARS-CoV 3CLpro) | Protein cleavage, viral replication | Isatin analogs | nih.gov |

Computational and in Silico Approaches in the Study of 1 4 Trifluoromethylbenzyl Isatin

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction, typically as a binding energy or docking score. This method is crucial for understanding how 1-(4-Trifluoromethylbenzyl)isatin might interact with specific biological targets at an atomic level, providing a rational basis for its mechanism of action.

Docking studies on isatin (B1672199) derivatives have revealed key interaction patterns responsible for their biological activities. The isatin core frequently acts as a scaffold that anchors the molecule in the binding site through hydrogen bonds via its two carbonyl oxygens. nih.gov For instance, docking studies of N-alkyl-isatin derivatives into the epidermal growth factor receptor (EGFR) tyrosine kinase domain, a common cancer target, have shown that the isatin carbonyls can form critical hydrogen bonds with backbone residues like Methionine-769 and Threonine-766. nih.gov The N-benzyl substituent typically occupies a hydrophobic pocket, where the trifluoromethyl group of this compound could form additional favorable interactions, such as hydrophobic or halogen bonds, potentially enhancing binding affinity. nih.gov

While specific docking data for this compound is not extensively published, we can extrapolate from studies on analogous compounds. For example, isatin sulfonamide hybrids have shown binding free energies against EGFR in the range of -19.21 to -21.74 Kcal/mol. nih.govresearchgate.net Another N-substituted isatin derivative targeting a tyrosine kinase exhibited a docking score of -7.33 kcal/mol. nih.gov These findings suggest that this compound could be a potent inhibitor of protein kinases, a class of enzymes frequently dysregulated in cancer.

Table 1: Predicted Ligand-Receptor Interactions for this compound Based on Analogous Compounds

| Target Protein Class | Key Interacting Residues (Hypothetical) | Type of Interaction | Predicted Binding Energy Range (kcal/mol) |

| Tyrosine Kinases (e.g., EGFR) | THR-766, MET-769 | Hydrogen Bond (Isatin C=O) | -7.0 to -9.0 |

| ALA-719, GLY-772 | Hydrophobic (Isatin Ring) | ||

| Hydrophobic Pocket Residues | Hydrophobic (Benzyl Ring) | ||

| Polar/Aromatic Residues | Halogen Bond/π-cation (CF3 group) |

This table presents hypothetical interactions and predicted energies based on published data for structurally related isatin derivatives. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its target protein over time. ut.ac.ir This method complements the static picture provided by molecular docking by assessing the stability of the predicted binding pose and the flexibility of the ligand-protein complex in a simulated physiological environment. nih.gov

An MD simulation for the this compound-protein complex would typically be run for a duration of nanoseconds (e.g., 100-200 ns) using force fields like GROMOS96 or AMBER. nih.govut.ac.ir Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms, which indicates the stability of the complex. A low and stable RMSD value over the simulation time suggests a stable binding mode. The Root Mean Square Fluctuation (RMSF) for each residue can identify flexible regions of the protein upon ligand binding. For this compound, MD simulations could reveal the conformational freedom of the trifluoromethylbenzyl group within the binding pocket and confirm whether the key hydrogen bonds predicted by docking are maintained throughout the simulation. ut.ac.ir

Table 2: Typical Protocol for Molecular Dynamics Simulation of a Ligand-Protein Complex

| Simulation Step | Parameter | Typical Value/Method | Purpose |

| System Preparation | Force Field | GROMOS96 53a6 | Defines the potential energy of the system. |

| Water Model | SPC/E | Solvates the complex to mimic aqueous environment. | |

| Neutralization | Add Na+/Cl- ions | Neutralizes the overall charge of the system. | |

| Energy Minimization | Algorithm | Steepest Descent | Removes steric clashes and bad contacts. |

| Equilibration | Ensemble | NVT (constant Volume, Temperature) | Brings the system to the desired temperature. |

| Ensemble | NPT (constant Pressure, Temperature) | Adjusts the system density to the correct pressure. | |

| Production MD | Duration | 100-200 ns | Generates the trajectory for analysis. |

| Analysis | Metrics | RMSD, RMSF, Hydrogen Bonds | Assesses stability, flexibility, and interactions. |

This protocol is based on standard methodologies reported for isatin derivatives. nih.govut.ac.ir

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity. jocpr.com By building a mathematical model, QSAR can predict the activity of new, unsynthesized molecules and highlight the key molecular features (descriptors) that govern potency. nih.govresearchgate.net

For a series of N-substituted isatin analogs including this compound, a QSAR model could be developed to predict their anticancer activity. researchgate.net The process involves calculating a wide range of molecular descriptors, such as topological, electronic, and physicochemical properties. The presence of the 4-trifluoromethylbenzyl group would contribute significantly to descriptors related to lipophilicity (logP), molecular weight, and electronic effects (e.g., Hammett constants). Studies on other isatin derivatives have shown that descriptors like the number of halogen atoms and lipophilic substituents positively correlate with anticancer activity. researchgate.net

A 3D-QSAR study on isatin derivatives targeting beta-amyloid aggregation yielded a model with good predictive statistics (q² = 0.596, r²ext = 0.695), indicating the robustness of such approaches for this chemical class. nih.govnih.gov A QSAR model incorporating this compound would likely identify the steric bulk and strong electron-withdrawing nature of the CF3 group as critical parameters influencing its biological profile.

Table 3: Relevant Molecular Descriptors for QSAR Analysis of this compound

| Descriptor Class | Specific Descriptor Example | Relevance to this compound |

| Physicochemical | LogP (Lipophilicity) | The CF3 group increases lipophilicity, affecting membrane permeability. |

| Molar Refractivity | Relates to molecular volume and polarizability. | |

| Electronic | Hammett Constant (σ) | The CF3 group is a strong electron-withdrawing group, affecting reactivity. |

| Dipole Moment | Influences polar interactions with the target. | |

| Topological | Wiener Index | Describes molecular branching and size. |

| Kier & Hall Connectivity Indices | Encodes information about molecular connectivity and shape. | |

| 3D-Descriptors | Surface Area/Volume | Relates to steric fit within a binding pocket. |

Density Functional Theory (DFT) Calculations for Electronic and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. nih.gov For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311G++(2d,2p), can provide valuable insights into its reactivity and spectroscopic characteristics. nih.gov

DFT can also generate a Molecular Electrostatic Potential (MEP) map, which visualizes the electron density distribution. For this compound, the MEP map would show negative potential (red/yellow) around the carbonyl oxygens, identifying them as sites for electrophilic attack or hydrogen bonding, and positive potential (blue) around the hydrogen atoms. cumhuriyet.edu.tr Furthermore, theoretical vibrational frequencies (e.g., IR spectra) can be calculated and compared with experimental data to confirm the molecular structure. psu.edu

Table 4: Predicted Electronic Properties of this compound from DFT

| Property | Description | Predicted Influence of 4-Trifluoromethylbenzyl Group |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Lowered due to the electron-withdrawing nature of the substituent. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Significantly lowered, increasing electrophilicity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Modulated, potentially decreasing, leading to higher reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Increased due to the highly polar C-F bonds. |

| MEP | Maps electron-rich and electron-poor regions. | Negative potential localized on isatin carbonyls; positive potential on aromatic protons. |

Predictions are based on established principles and DFT studies on other substituted isatins. nih.govnih.gov

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.netnih.gov A pharmacophore model can be generated from a known active ligand like this compound and then used as a 3D query to screen large chemical databases (virtual screening) to find new, structurally diverse compounds with the potential for similar activity. nih.govmdpi.com

The key pharmacophoric features of this compound would likely include:

Two hydrogen bond acceptors (from the isatin carbonyls).

An aromatic ring feature (from the isatin core).

A second aromatic ring feature (from the benzyl (B1604629) group).

A hydrophobic feature (associated with the trifluoromethyl group).

Once a pharmacophore model is built and validated, it serves as a rapid filter to sift through millions of compounds, selecting only those that match the required spatial arrangement of features. mdpi.com For example, a study on isatin derivatives as SARS-CoV-2 Mpro inhibitors used the chemical features of top-scoring compounds to screen a library of over 15 million molecules, successfully identifying novel hits. nih.gov A similar strategy could be employed using the pharmacophoric features of this compound to discover new classes of inhibitors for its relevant biological target.

Table 5: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Molecular Moiety | Role in Ligand-Receptor Interaction |

| Hydrogen Bond Acceptor (HBA) | Isatin C2-carbonyl oxygen | Forms hydrogen bonds with backbone NH groups of target residues. |

| Hydrogen Bond Acceptor (HBA) | Isatin C3-carbonyl oxygen | Forms hydrogen bonds with backbone or side-chain donors. |

| Aromatic Ring (AR) | Indole ring system | Participates in π-π stacking or hydrophobic interactions. |

| Aromatic Ring (AR) | Benzyl ring | Occupies aromatic/hydrophobic sub-pockets. |

| Hydrophobic (HY) | Trifluoromethyl (CF3) group | Engages in hydrophobic or van der Waals interactions. |

Future Research Directions and Translational Research Applications of 1 4 Trifluoromethylbenzyl Isatin

Exploration of Unconventional Isatin (B1672199) Scaffold Modifications for Enhanced Preclinical Performance

The versatility of the isatin structure allows for numerous modifications to enhance its therapeutic properties. frontiersin.orgnih.gov Future research should focus on unconventional alterations to the isatin scaffold to improve preclinical performance. This could involve the introduction of novel substituents at various positions of the isatin ring, which has been shown to modulate biological activity. frontiersin.org For instance, the exploration of different N-alkylated or N-arylated derivatives, beyond the 4-trifluoromethylbenzyl group, could lead to compounds with improved potency and selectivity. nih.gov Furthermore, the synthesis of spiro-isatin derivatives, where the C3 position is part of a new ring system, has shown promise in generating compounds with significant pharmacological activity and could be a valuable strategy. nih.gov

Rational Design of Multi-Target Directed Ligands

A promising strategy in drug discovery is the development of multi-target directed ligands (MTDLs), which can simultaneously modulate multiple biological targets involved in a disease pathway. capes.gov.br This approach can lead to enhanced efficacy and a reduced likelihood of drug resistance. core.ac.uk Isatin-based hybrids, created by linking the isatin core with other pharmacophores, have demonstrated the potential to act as MTDLs. frontiersin.orgcapes.gov.br Future research on 1-(4-trifluoromethylbenzyl)isatin could involve its hybridization with other known anticancer, antimicrobial, or anticonvulsant agents to create novel MTDLs with synergistic or additive effects. core.ac.uk For example, combining the isatin moiety with a benzothiazole (B30560) or benzimidazole (B57391) scaffold has yielded potent anticancer agents. core.ac.uk

Integration of Advanced Computational Methodologies for Expedited Research Design

Advanced computational tools can significantly accelerate the drug discovery process. mdpi.com Molecular docking and molecular dynamics simulations can be employed to predict the binding affinity and interaction of this compound and its future derivatives with their biological targets. mdpi.comnih.gov These in silico methods can help in the rational design of new analogues with improved binding characteristics. mdpi.com Furthermore, quantitative structure-activity relationship (QSAR) studies can be utilized to understand the correlation between the chemical structure of isatin derivatives and their biological activity, guiding the synthesis of more potent compounds. frontiersin.org

Addressing Research Challenges for Future Development

Strategies for Improving Aqueous Solubility in Research Applications

A significant challenge for many isatin derivatives is their low aqueous solubility, which can limit their bioavailability and therapeutic application. nih.govresearchgate.net Several strategies can be employed to address this issue. One approach is the introduction of hydrophilic groups or ionizable functions into the molecule. frontiersin.org Another strategy is the formation of water-soluble derivatives, such as hydrazones, through reaction with reagents like Girard's reagent. nih.gov The use of drug delivery systems, such as nanoparticles or liposomes, can also be explored to improve the solubility and delivery of this compound. frontiersin.orgbohrium.com

Approaches to Enhance Target Selectivity within Complex Biological Systems

Enhancing the target selectivity of a drug candidate is paramount to minimizing off-target effects and improving its safety profile. nih.govnih.gov For this compound, achieving high selectivity for its intended biological target over other related proteins or enzymes is a key research goal. Structural modifications based on a deep understanding of the target's binding site can lead to more selective inhibitors. frontiersin.org Computational methods can aid in designing derivatives with a higher affinity for the desired target. mdpi.com Additionally, the development of derivatives that are activated at the target site could provide an elegant solution to improve selectivity.

常见问题

Q. What are the established synthetic routes for 1-(4-Trifluoromethylbenzyl)isatin, and what key intermediates are involved?

The synthesis typically involves sequential alkylation and functionalization steps. For example, 4-(trifluoromethyl)benzyl chloride (CAS: 939-99-1) serves as a critical precursor for introducing the trifluoromethylbenzyl group to isatin scaffolds . A six-step protocol includes bis-alkylation of piperazine with 4-bromobutyronitrile, reduction with LiAlH4, acylation with 4-(trifluoromethyl)benzoyl chloride, and guanylation using 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea . Methodological optimization focuses on controlling reaction conditions (e.g., solvent choice, temperature) to minimize side products.

Q. How is structural characterization of this compound derivatives performed?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming regioselective substitution and verifying the integrity of the trifluoromethylbenzyl group. For example, ¹³C NMR peaks at δ 125–130 ppm confirm CF3 group presence, while aromatic protons in the benzyl moiety appear as distinct multiplets . High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) are used to validate molecular formulas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。